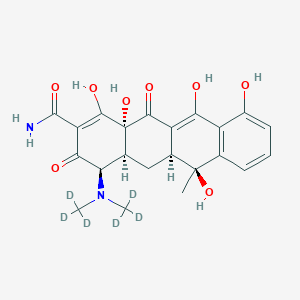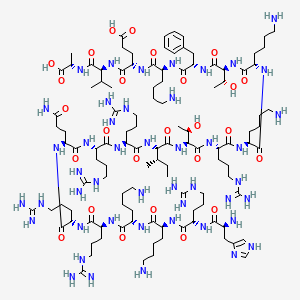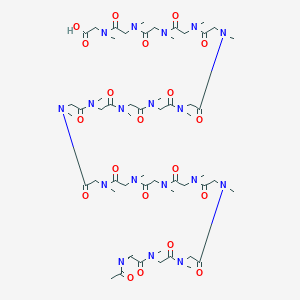
4-epi-Tetracycline-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-epi-Tetracycline-d6 is a deuterated form of 4-epi-Tetracycline hydrochloride, an epimer of Tetracycline. This compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs . This compound is primarily used for research purposes and is not intended for clinical use .
Preparation Methods
The preparation of 4-epi-Tetracycline-d6 involves the synthesis of 4-epi-Tetracycline from Tetracycline. One method includes acidifying a tetracycline urea double salt crystallization mother solution to a pH of 1.0-3.0, followed by stirring, filtering, cooling, and introducing ammonia water to induce crystallization . The resulting product is then separated, leached, and dehydrated to obtain 4-epi-Tetracycline . This method ensures the removal of impurities and reduces environmental impact by facilitating easier biochemical treatment of the mother solution .
Chemical Reactions Analysis
4-epi-Tetracycline-d6 undergoes various chemical reactions, including:
Epimerization: Tetracycline can epimerize to form 4-epi-Tetracycline in solution.
Oxidation and Reduction: These reactions can alter the functional groups on the tetracycline molecule, affecting its activity and stability.
Substitution: Common reagents used in these reactions include acids, bases, and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, epimerization results in the formation of 4-epi-Tetracycline, which has lower antibiotic activity compared to Tetracycline .
Scientific Research Applications
4-epi-Tetracycline-d6 has several scientific research applications:
Pharmacokinetic Studies: The deuterium labeling allows researchers to track the compound’s distribution, metabolism, and excretion in biological systems.
Antibiotic Research: It is used to study the mechanisms of antibiotic resistance and the effects of structural modifications on antibiotic activity.
Environmental Studies: Researchers use it to investigate the degradation pathways and environmental impact of tetracycline antibiotics.
Analytical Chemistry: It serves as a reference standard in chromatographic and spectroscopic analyses.
Mechanism of Action
The mechanism of action of 4-epi-Tetracycline-d6 involves binding to the bacterial ribosome, inhibiting protein synthesis . This action is similar to that of Tetracycline, but the presence of deuterium can affect the compound’s pharmacokinetic and metabolic profiles . The molecular targets include the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site .
Comparison with Similar Compounds
4-epi-Tetracycline-d6 is compared with other tetracycline derivatives such as:
Tetracycline: The parent compound, which has higher antibiotic activity.
Doxycycline: A more stable and potent derivative used in clinical settings.
Minocycline: Known for its broad-spectrum activity and better pharmacokinetic properties.
The uniqueness of this compound lies in its deuterium labeling, which provides valuable insights into the pharmacokinetics and metabolism of tetracycline antibiotics .
Properties
Molecular Formula |
C22H24N2O8 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15+,21+,22-/m0/s1/i2D3,3D3 |
InChI Key |
NWXMGUDVXFXRIG-QRXWDJAISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H]1[C@@H]2C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)

![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)


